molecular formula C19H16FN3O2 B7634167 2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide

2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide

Cat. No. B7634167
M. Wt: 337.3 g/mol
InChI Key: GHRBVPJNWZVUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is known to play a key role in cancer cell growth and survival. By inhibiting the activity of HDAC, this compound is believed to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and neuroprotective effects, 2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition of MAO activity may contribute to the compound's neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to exhibit neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research on 2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide. One area of interest is the development of new cancer therapies based on this compound. Specifically, researchers may investigate the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, researchers may explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, further studies may be needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of 2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide involves the reaction of 2-fluoro-3-methylbenzoic acid with 3-(pyridin-3-ylmethoxy)pyridine-2-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to yield the final compound.

Scientific Research Applications

2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide has been studied for its potential applications in a variety of scientific research fields. One of the primary areas of interest is in the field of cancer research, where this compound has been shown to exhibit potent anti-cancer activity in vitro. Specifically, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, where it has been shown to exhibit neuroprotective effects.

properties

IUPAC Name

2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-13-5-2-7-15(17(13)20)19(24)23-18-16(8-4-10-22-18)25-12-14-6-3-9-21-11-14/h2-11H,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRBVPJNWZVUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC=N2)OCC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.